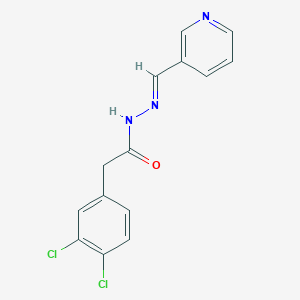![molecular formula C18H32Cl2N2O3 B5006711 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5006711.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is a chemical compound used in scientific research. It is a selective β2-adrenergic receptor agonist that is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Wirkmechanismus
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is a selective β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it activates the receptor and initiates a downstream signaling cascade. This cascade involves the activation of adenylate cyclase, which leads to an increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets. The overall effect of β2-adrenergic receptor activation is the relaxation of smooth muscle, leading to bronchodilation, vasodilation, and cardiac stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the β2-adrenergic receptor. Its activation leads to the relaxation of smooth muscle, resulting in bronchodilation, vasodilation, and cardiac stimulation. Additionally, it has been shown to have anti-inflammatory effects in various tissues, including the lungs and gut.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the β2-adrenergic receptor. This allows for specific investigation of the effects of β2-adrenergic receptor activation without interference from other receptors. Additionally, it has a high binding affinity and efficacy for the β2-adrenergic receptor, making it a useful tool for investigating receptor function. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride. One area of interest is the investigation of its anti-inflammatory effects in various tissues. Additionally, there is potential for the development of new β2-adrenergic receptor agonists based on the structure of this compound. Finally, there is potential for the development of new methods for synthesizing this compound with improved solubility and other properties.
Synthesemethoden
The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride involves several steps. The first step involves the reaction of 4-methoxyphenol with 2-bromo-2-methylpropane in the presence of sodium hydride to obtain mesityl ether. The second step involves the reaction of mesityl ether with piperazine in the presence of potassium carbonate to obtain 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-mesityloxy-2-propanol. The final step involves the reaction of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-mesityloxy-2-propanol with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is commonly used in scientific research to investigate its effects on the β2-adrenergic receptor. It is used to study the binding affinity, selectivity, and efficacy of β2-adrenergic receptor agonists. It is also used to investigate the downstream signaling pathways activated by β2-adrenergic receptor activation. Additionally, it is used to study the effects of β2-adrenergic receptor agonists on various physiological processes such as bronchodilation, vasodilation, and cardiac function.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-14-10-15(2)18(16(3)11-14)23-13-17(22)12-20-6-4-19(5-7-20)8-9-21;;/h10-11,17,21-22H,4-9,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZUHQYBPTXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)CCO)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

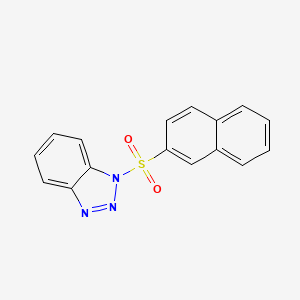
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)
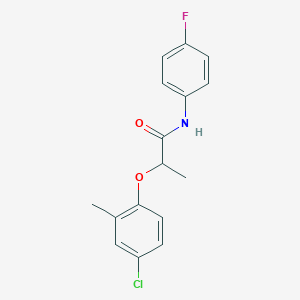
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)
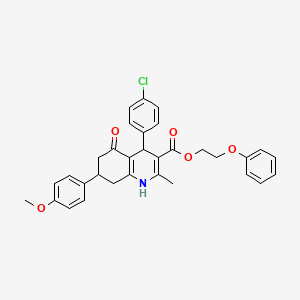
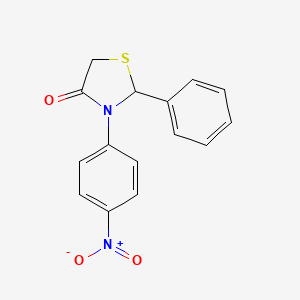
![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)

![4-[(1-benzyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B5006685.png)
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5006694.png)
![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5006695.png)


